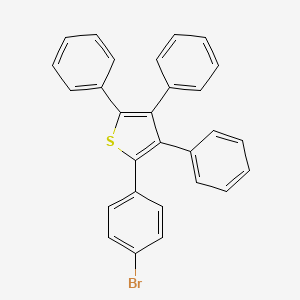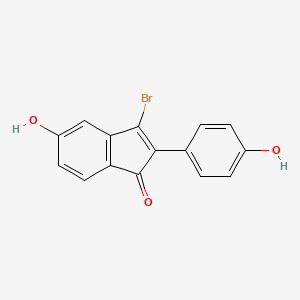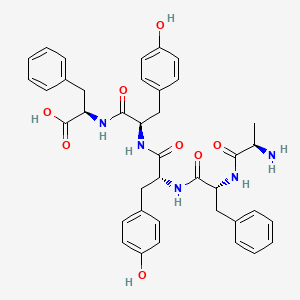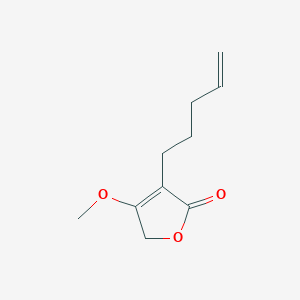![molecular formula C17H19N3O2S B12581540 1H-Benzimidazole, 1-[(1-methylethyl)sulfonyl]-2-[2-(2-pyridinyl)ethyl]- CAS No. 493037-62-0](/img/structure/B12581540.png)
1H-Benzimidazole, 1-[(1-methylethyl)sulfonyl]-2-[2-(2-pyridinyl)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Benzimidazole, 1-[(1-methylethyl)sulfonyl]-2-[2-(2-pyridinyl)ethyl]- is a chemical compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This specific compound features a benzimidazole core with additional functional groups that may enhance its chemical and biological properties.
準備方法
The synthesis of 1H-Benzimidazole, 1-[(1-methylethyl)sulfonyl]-2-[2-(2-pyridinyl)ethyl]- typically involves the condensation of o-phenylenediamine with various reagents to form the benzimidazole core. The introduction of the sulfonyl and pyridinyl groups can be achieved through subsequent reactions with appropriate sulfonyl chlorides and pyridine derivatives under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents.
化学反応の分析
1H-Benzimidazole, 1-[(1-methylethyl)sulfonyl]-2-[2-(2-pyridinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
1H-Benzimidazole, 1-[(1-methylethyl)sulfonyl]-2-[2-(2-pyridinyl)ethyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1H-Benzimidazole, 1-[(1-methylethyl)sulfonyl]-2-[2-(2-pyridinyl)ethyl]- involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The sulfonyl and pyridinyl groups may enhance the compound’s binding affinity and specificity, contributing to its overall efficacy.
類似化合物との比較
1H-Benzimidazole, 1-[(1-methylethyl)sulfonyl]-2-[2-(2-pyridinyl)ethyl]- can be compared with other benzimidazole derivatives, such as:
2-Isopropylbenzimidazole: Known for its antimicrobial properties.
Thiabendazole: An antiparasitic agent widely used in veterinary medicine.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.
The uniqueness of 1H-Benzimidazole, 1-[(1-methylethyl)sulfonyl]-2-[2-(2-pyridinyl)ethyl]- lies in its specific functional groups, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives.
特性
CAS番号 |
493037-62-0 |
|---|---|
分子式 |
C17H19N3O2S |
分子量 |
329.4 g/mol |
IUPAC名 |
1-propan-2-ylsulfonyl-2-(2-pyridin-2-ylethyl)benzimidazole |
InChI |
InChI=1S/C17H19N3O2S/c1-13(2)23(21,22)20-16-9-4-3-8-15(16)19-17(20)11-10-14-7-5-6-12-18-14/h3-9,12-13H,10-11H2,1-2H3 |
InChIキー |
NSHXEVYIDQKKDD-UHFFFAOYSA-N |
正規SMILES |
CC(C)S(=O)(=O)N1C2=CC=CC=C2N=C1CCC3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(5-{2-[4-(Dibutylamino)phenyl]ethenyl}thiophen-2-yl)ethene-1,1,2-tricarbonitrile](/img/structure/B12581464.png)


![2,4,6-Tris[2,5-di(propan-2-yl)-4-(pyridin-2-yl)phenyl]-1,3,5-triazine](/img/structure/B12581479.png)
![N-Benzyl-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12581480.png)


![Benzenamine, 2,6-bis(1-methylethyl)-N-[1-(2-pyridinyl)ethylidene]-](/img/structure/B12581495.png)
![N-Cyclohexyl-2-({1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12581498.png)
![4,8,9,10-Tetraoxatricyclo[5.2.1.03,5]decane](/img/structure/B12581501.png)
